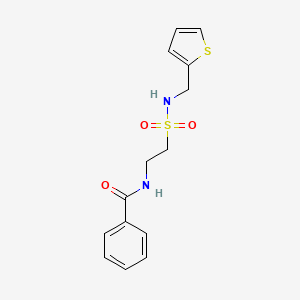

N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide

描述

N-(2-(N-(Thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is a sulfamoyl- and benzamide-containing compound characterized by a thiophene ring linked via a methyl group to the sulfamoyl moiety. The molecule combines a benzamide core with a sulfonamide bridge, offering structural versatility for interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-14(12-5-2-1-3-6-12)15-8-10-21(18,19)16-11-13-7-4-9-20-13/h1-7,9,16H,8,10-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPUVMLJMPQYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves the following steps:

Formation of Thiophen-2-ylmethylamine: This intermediate is synthesized by reacting thiophene-2-carboxaldehyde with an amine source under reductive amination conditions.

Sulfamoylation: The thiophen-2-ylmethylamine is then reacted with a sulfonyl chloride derivative to form the sulfamoyl intermediate.

Coupling with Benzamide: Finally, the sulfamoyl intermediate is coupled with benzoyl chloride or a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzamide derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism of action of N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparison Points:

Sulfamoyl Group Variations :

- The thiophen-2-ylmethyl sulfamoyl group in the target compound distinguishes it from analogs like [125I]PIMBA (piperidinyl sulfamoyl) and 4-[butyl(ethyl)sulfamoyl]-N-...benzamide (dual sulfamoyl groups) . Thiophene’s aromaticity may enhance π-π stacking in receptor binding compared to aliphatic or piperidinyl substituents.

Biological Activity: Antiparasitic Activity: Nitazoxanide’s nitro-thiazole group confers broad antiparasitic efficacy, whereas the target compound’s thiophene-sulfamoyl motif may offer selectivity against protozoan cysteine proteases or similar targets . Receptor Binding: Sigma receptor ligands like [125I]PIMBA achieve sub-nanomolar affinity, suggesting that sulfamoyl-benzamide scaffolds are critical for high-affinity interactions. The absence of iodine or methoxy groups in the target compound may limit sigma receptor targeting but could reduce off-target effects .

Physicochemical Properties :

- Melting points and solubility vary significantly. For example, compound 6e () has a melting point of 143–145°C, while nitazoxanide’s nitro group likely increases polarity and aqueous solubility . The thiophene moiety in the target compound may improve lipid solubility, enhancing blood-brain barrier penetration.

Research Implications and Gaps

- Antimicrobial Potential: The thiophene-sulfamoyl combination warrants testing against resistant pathogens, leveraging structural similarities to nitazoxanide .

- Structure-Activity Relationship (SAR): Systematic modification of the sulfamoyl group (e.g., replacing thiophene with pyridine or adjusting alkyl chains) could optimize potency, as seen in Trypanosoma brucei inhibitors .

- Computational Modeling : Tools like AutoDock Vina () could predict binding modes to targets like sigma receptors or parasitic enzymes, guiding further optimization .

生物活性

N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is a sulfamoyl-benzamide derivative that has attracted attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step reactions starting from thiophen-2-ylmethylamine and 4-methoxybenzoyl chloride. The reaction conditions often require solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product. The molecular formula for this compound is , with a molecular weight of 354.44 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Properties : Similar compounds have demonstrated antiviral effects against hepatitis B virus (HBV) and hepatitis C virus (HCV). The mechanism is believed to involve modulation of host cellular factors that inhibit viral replication.

- Antimicrobial Activity : Compounds with structural similarities have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antimicrobial agents.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and other diseases.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes and receptors. The sulfamoyl group can form strong interactions with enzymes, inhibiting their activity. The thiophene moiety may enhance binding affinity to specific protein targets, influencing various biological pathways.

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antiviral | N-phenylbenzamide derivatives | Broad-spectrum activity against HBV and HCV |

| Antimicrobial | Thiazole-benzamide hybrids | Potent activity against E. coli and S. aureus |

| Enzyme Inhibition | Various benzamides | Potential inhibition of cancer-related enzymes |

Case Studies and Research Findings

- Antiviral Activity : A study on benzamide derivatives indicated that compounds with structural similarities to this compound showed broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which inhibits HBV replication.

- Antimicrobial Efficacy : In vitro studies of related benzamide derivatives demonstrated potent antibacterial activity. For instance, a series of thiazole-benzamide hybrids were evaluated for their antimicrobial efficacy, showing significant inhibition zones against various bacterial strains.

- Enzyme Inhibition Studies : Preliminary research suggests that the compound may act as an enzyme inhibitor affecting pathways involved in cancer progression. Further investigation is needed to elucidate the specific enzymes targeted by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。